2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol
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Overview
Description
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol is a chemical compound that belongs to the class of organosilicon compounds It features a trisilane backbone with two hydroxyl groups attached to the first and third silicon atoms, and phenyl groups attached to the first and third silicon atoms as well
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol typically involves the reaction of trichlorosilane with phenylmagnesium bromide to form the intermediate phenyltrichlorosilane. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst such as platinum to form the desired trisilane compound. The final step involves the hydrolysis of the trisilane compound to introduce the hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted trisilane derivatives.
Scientific Research Applications
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylsilane: Similar structure but lacks the hydroxyl groups.
Dimethylsilane: Similar backbone but lacks the phenyl groups.
Trisiloxane: Contains a similar trisilane backbone but with oxygen atoms replacing some of the silicon atoms.
Uniqueness
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
93973-01-4 |
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Molecular Formula |
C26H28O2Si3 |
Molecular Weight |
456.8 g/mol |
IUPAC Name |
bis[hydroxy(diphenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C26H28O2Si3/c1-29(2,30(27,23-15-7-3-8-16-23)24-17-9-4-10-18-24)31(28,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28H,1-2H3 |
InChI Key |
CODLZAHLCIPWQM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)([Si](C1=CC=CC=C1)(C2=CC=CC=C2)O)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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